

# Application Note: Atomic Layer Deposition of Hafnium Dioxide (HfO<sub>2</sub>) Thin Films using TEMA<sub>Hf</sub>

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## Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

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## Introduction

Hafnium dioxide (HfO<sub>2</sub>) is a high-k dielectric material with significant applications in microelectronics, optics, and as a coating for medical devices and drug delivery systems due to its excellent thermal stability, high dielectric constant, and biocompatibility. Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that allows for the growth of highly conformal, uniform, and pinhole-free HfO<sub>2</sub> films with precise thickness control at the atomic level. This application note provides a detailed protocol for the ALD of HfO<sub>2</sub> using the metal-organic precursor Tetrakis(ethylmethylamino)hafnium (TEMA<sub>Hf</sub>).

## Principle of ALD

ALD is a cyclic deposition process based on sequential, self-limiting surface reactions. In the case of HfO<sub>2</sub> deposition with TEMA<sub>Hf</sub> and an oxidant (e.g., water or ozone), a typical ALD cycle consists of four steps:

- **TEMA<sub>Hf</sub> Pulse:** TEMA<sub>Hf</sub> vapor is introduced into the reactor and chemisorbs onto the substrate surface. The reaction is self-limiting, meaning it stops once the entire surface is covered with a monolayer of the precursor.

- **Purge:** Excess, unreacted TEMA<sub>2</sub>Hf and any volatile byproducts are purged from the chamber with an inert gas (e.g., nitrogen or argon).
- **Oxidant Pulse:** An oxidant, such as water (H<sub>2</sub>O) or ozone (O<sub>3</sub>), is pulsed into the chamber. It reacts with the surface-bound TEMA<sub>2</sub>Hf precursor to form a layer of HfO<sub>2</sub> and volatile byproducts. This step is also self-limiting.
- **Purge:** The volatile byproducts and any remaining oxidant are purged from the chamber.

This four-step cycle is repeated to achieve the desired film thickness in a layer-by-layer fashion.

## Experimental Protocol

This protocol outlines the steps for depositing HfO<sub>2</sub> thin films using a thermal ALD reactor.

### Substrate Preparation

Proper substrate preparation is crucial for achieving high-quality HfO<sub>2</sub> films. The goal is to create a reactive surface with hydroxyl (-OH) groups, which facilitate the initial precursor chemisorption.

- **For Silicon Substrates:**
  - Perform a standard RCA clean to remove organic and metallic contaminants.<sup>[1][2]</sup>
  - To remove the native silicon oxide and create a hydrogen-terminated surface, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 DI water:HF) for 1-2 minutes.<sup>[1][2]</sup>
  - Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.
  - For a more reactive surface, a chemical oxide can be grown, or the substrate can be exposed to a remote H<sub>2</sub> plasma to generate -OH groups.<sup>[3]</sup> Growth on -OH terminated surfaces is generally faster.<sup>[3]</sup>
- **For Other Substrates:** The preparation method will vary depending on the substrate material. The primary goal is to ensure a clean and reactive surface.

## ALD Process Parameters

The following table summarizes typical process parameters for HfO<sub>2</sub> ALD using TEMA<sub>2</sub>Hf. The optimal parameters may vary depending on the specific ALD reactor configuration.

Parameter	Value	Notes
Precursor	Tetrakis(ethylmethylamino)hafnium (TEMA <sub>2</sub> Hf)	Source temperature is typically held around 60-75°C to ensure adequate vapor pressure. <a href="#">[1]</a> <a href="#">[2]</a>
Oxidant	Deionized Water (H <sub>2</sub> O) or Ozone (O <sub>3</sub> )	H <sub>2</sub> O is a common oxidant. O <sub>3</sub> can also be used and may offer advantages in some applications. <a href="#">[4]</a>
Deposition Temperature	200 - 300°C	This range typically defines the "ALD window" where self-limiting growth occurs. <a href="#">[1]</a> <a href="#">[2]</a> Temperatures above 300°C may lead to precursor decomposition. <a href="#">[1]</a>
TEMA <sub>2</sub> Hf Pulse Time	0.5 - 5 seconds	Should be long enough to saturate the substrate surface. <a href="#">[1]</a> <a href="#">[5]</a>
Purge Time (after TEMA <sub>2</sub> Hf)	10 - 40 seconds	Crucial for removing all non-reacted precursor and byproducts. <a href="#">[1]</a> <a href="#">[5]</a>
Oxidant Pulse Time	0.2 - 1 second	Typically shorter than the precursor pulse. <a href="#">[5]</a> <a href="#">[6]</a>
Purge Time (after Oxidant)	5 - 40 seconds	Ensures complete removal of the oxidant and reaction byproducts. <a href="#">[5]</a> <a href="#">[6]</a>
Carrier Gas	Nitrogen (N <sub>2</sub> ) or Argon (Ar)	High purity (99.999%) is recommended. <a href="#">[6]</a>

## Post-Deposition Annealing (Optional)

Post-deposition annealing can be performed to improve the film properties, such as density and crystallinity, and to reduce impurities.

- Annealing Ambient: Nitrogen (N<sub>2</sub>) or Argon (Ar)[\[7\]](#)[\[8\]](#)
- Annealing Temperature: 450 - 900°C[\[7\]](#)[\[8\]](#)
- Annealing Time: 10 - 30 minutes[\[8\]](#)[\[9\]](#)

Higher annealing temperatures generally lead to increased crystallinity and density.[\[7\]](#)[\[8\]](#)

## Data Presentation

The following tables summarize key quantitative data for HfO<sub>2</sub> films deposited using TEMA<sup>®</sup>Hf.

Table 1: Growth Characteristics

Deposition Temperature (°C)	Oxidant	Growth Per Cycle (GPC) (Å/cycle)	Refractive Index
150	O <sub>3</sub>	1.03	-
200	O <sub>3</sub>	1.0	~1.95
250	O <sub>3</sub>	0.8	~2.0
300	O <sub>3</sub>	0.9	~2.05
320	O <sub>3</sub> /H <sub>2</sub> O	-	>2.0
350	O <sub>3</sub>	1.3	-
400	O <sub>3</sub>	3.3	<1.7

Note: The sharp increase in GPC at 400°C is indicative of precursor decomposition, moving from an ALD to a CVD-like growth regime.[\[1\]](#)

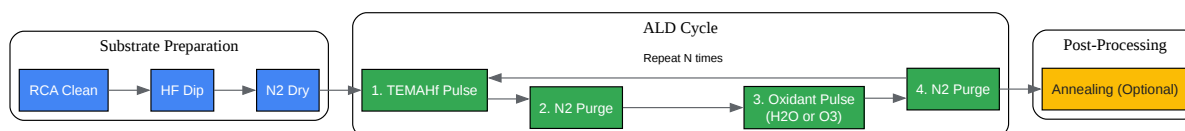
Table 2: Film Properties

Property	Value	Conditions
Density	Increases with deposition and annealing temperature.	-
Dielectric Constant	16 - 25	Increases with deposition temperature.[4]
Carbon Impurity	Decreases with increasing deposition temperature.	H <sub>2</sub> O-based processes may yield lower carbon content at lower temperatures compared to O <sub>3</sub> . [4]
Structure	Amorphous (as-deposited at lower temperatures), Polycrystalline (after high-temperature annealing)	Annealing above 800°C can induce crystallization into monoclinic or orthorhombic phases.[7][9]

## Visualizations

### Experimental Workflow

The following diagram illustrates the sequential steps of the HfO<sub>2</sub> ALD process.

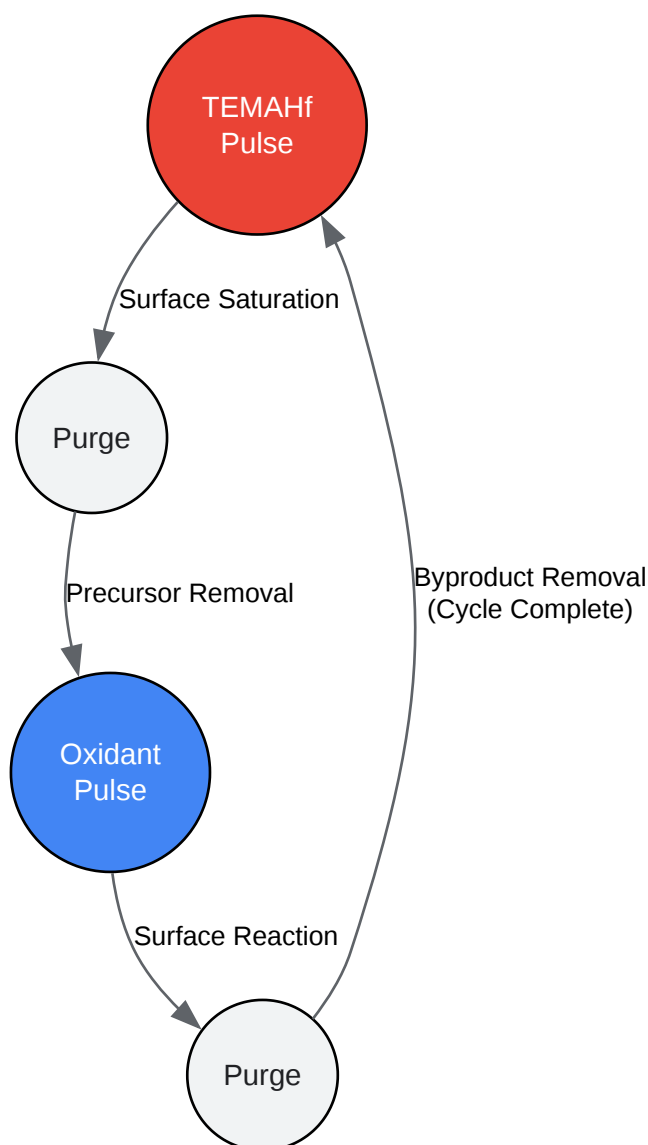


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Caption: HfO<sub>2</sub> ALD Experimental Workflow.

### Logical Relationship of ALD Cycle

This diagram shows the cyclical and self-limiting nature of the ALD process.



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Caption: The four-step ALD cycle for HfO<sub>2</sub> deposition.

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